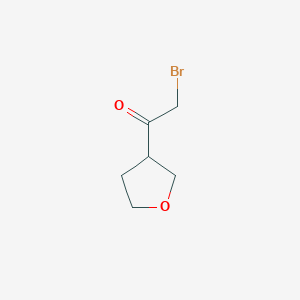

2-Bromo-1-(oxolan-3-yl)ethan-1-one

描述

Significance of α-Bromoketones in Organic Synthesis

The synthetic importance of α-bromoketones stems from the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bonded to the bromine atom. This dual reactivity allows them to participate in a variety of chemical transformations. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. fiveable.me This facilitates the introduction of diverse functional groups at the α-position, a crucial step in constructing more complex molecular architectures. fiveable.menih.gov

Furthermore, α-bromoketones can undergo elimination reactions to form α,β-unsaturated ketones, which are themselves important building blocks in organic synthesis. fiveable.melibretexts.org The acid-catalyzed halogenation of ketones often proceeds through an enol intermediate, a key mechanistic feature first investigated in the early 20th century. libretexts.org Modern synthetic methods continue to refine the preparation of α-bromoketones, with recent advancements focusing on milder, more efficient, and scalable protocols. These include methods utilizing N-alkenoxypyridinium salts, aerobic photooxidation, and the direct conversion of olefins. organic-chemistry.orgrsc.org

The versatility of α-bromoketones is demonstrated by their use in the synthesis of various heterocyclic compounds, some of which exhibit significant biological activity. nih.gov Their role as precursors to key pharmacological compounds underscores their industrial relevance. nih.gov

Overview of the Oxolan-3-yl Moiety in Chemical Structures

The oxolan-3-yl moiety, also known as the tetrahydrofuran-3-yl group, is a five-membered heterocyclic ring containing an oxygen atom. This structural unit is found in a range of chemical compounds. While less common than its 2-substituted counterpart, the 3-substituted oxolane ring offers a distinct spatial arrangement and polarity that can influence the properties of a molecule.

The presence of the oxolane ring can impact a molecule's solubility, conformational flexibility, and ability to engage in hydrogen bonding. These characteristics are of particular interest in medicinal chemistry, where the tuning of such properties is crucial for optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate. The oxolan-3-yl group has been incorporated into various complex molecules, including those with potential therapeutic applications. nih.gov

Research Landscape for 2-Bromo-1-(oxolan-3-yl)ethan-1-one and Related Structures

The research landscape for this compound itself appears to be somewhat limited, with much of the available information coming from chemical databases and supplier entries. uni.lu However, significant research exists for related α-bromoketones and compounds containing the oxolane moiety.

The synthesis of α-bromoketones is a well-established area of organic chemistry, with numerous methods reported for their preparation. organic-chemistry.orgtandfonline.comnih.gov These general synthetic routes are, in principle, applicable to the synthesis of this compound. The reactivity of this compound is expected to mirror that of other α-bromoketones, serving as a precursor for nucleophilic substitution and elimination reactions.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-(oxolan-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c7-3-6(8)5-1-2-9-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYWQQAFNRKSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1101023-98-6 | |

| Record name | 2-bromo-1-(oxolan-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 1 Oxolan 3 Yl Ethan 1 One

Classical Bromination Strategies

The introduction of a bromine atom at the α-position to the carbonyl group of 1-(oxolan-3-yl)ethan-1-one (B57030) is a key transformation. This is typically accomplished through electrophilic substitution on the corresponding enol or enolate intermediate.

**2.1.1. Direct Bromination of 1-(Oxolan-3-yl)ethan-1-one with Molecular Bromine (Br₂) **

The reaction of enolizable ketones with molecular bromine (Br₂) is a fundamental method for the synthesis of α-haloketones. nih.gov This process is generally carried out under acidic conditions, which catalyze the formation of the nucleophilic enol intermediate. nih.govmasterorganicchemistry.com

The efficiency and selectivity of the direct bromination of 1-(oxolan-3-yl)ethan-1-one are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of solvent, reaction temperature, duration, and the stoichiometry of the reactants.

For instance, a procedure developed for the bromination of aryl ketones utilizes a slight excess of bromine (1.1 equivalents) in glacial acetic acid, with the reaction being irradiated in a microwave for 5 hours. nih.gov However, the use of a strong acid like acetic acid as a solvent can limit the substrate scope, as acid-sensitive functional groups may not be tolerated. nih.gov Alternative solvents, such as lower alkanols like methanol (B129727) or ethanol, can also be employed. google.com

The temperature of the reaction is another critical factor. While some brominations are conducted at room temperature, others may require heating to proceed at a reasonable rate. google.comresearchgate.net The stoichiometry is typically controlled to favor monobromination, as the introduction of a second bromine atom can occur, leading to the formation of dibrominated byproducts. nih.gov

Table 1: Optimization of Direct Bromination Conditions

| Parameter | Conditions and Considerations | Source |

|---|---|---|

| Solvent | Glacial acetic acid, lower alkanols (methanol, ethanol), carbon tetrachloride. The choice depends on substrate compatibility and desired reactivity. | nih.govgoogle.com |

| Temperature | Can range from room temperature to reflux, depending on the reactivity of the substrate and solvent. | google.comresearchgate.net |

| Duration | Varies from minutes to several hours, often monitored by techniques like TLC to determine completion. | nih.govacgpubs.org |

| Stoichiometry | A slight excess of bromine is often used to ensure complete conversion of the starting material. | nih.gov |

The direct bromination of a ketone like 1-(oxolan-3-yl)ethan-1-one in the presence of an acid catalyst proceeds through an enol intermediate. masterorganicchemistry.comlibretexts.org The reaction mechanism involves several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the ketone more susceptible to tautomerization. masterorganicchemistry.com

Enol formation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of the enol. This is often the rate-determining step of the reaction. masterorganicchemistry.comlibretexts.org

Nucleophilic attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine molecule (Br₂). masterorganicchemistry.com This results in the formation of a new carbon-bromine bond at the α-position and a protonated carbonyl group.

Deprotonation: A weak base removes the proton from the carbonyl oxygen, regenerating the carbonyl group and yielding the final α-bromo ketone product. masterorganicchemistry.com

It is important to note that this method can have drawbacks, including the production of corrosive and toxic hydrogen bromide (HBr) as a byproduct and a moderate atom economy since only one of the two bromine atoms is incorporated into the product. nih.gov

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination reactions, often serving as a more convenient and selective alternative to molecular bromine. nih.govmasterorganicchemistry.com It can be used for the α-bromination of carbonyl compounds under various conditions. wikipedia.org

NBS offers several advantages over molecular bromine for the α-bromination of ketones. nih.govmasterorganicchemistry.com NBS is a crystalline solid that is easier and safer to handle than the fuming and corrosive liquid bromine. masterorganicchemistry.com Reactions with NBS often proceed with higher selectivity, reducing the formation of over-brominated byproducts. nih.gov Furthermore, the use of NBS avoids the generation of large quantities of HBr gas, a common issue with Br₂. acgpubs.org

However, the reactivity of NBS can be different from that of molecular bromine, and the reaction conditions may need to be adjusted accordingly. While Br₂ is often used under acidic conditions to promote enol formation, NBS can be employed under acidic, neutral, or even radical conditions. masterorganicchemistry.comwikipedia.org

Table 2: Comparison of Br₂ and NBS for α-Bromination

| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | Source |

|---|---|---|---|

| Physical State | Dense, fuming orange liquid | White crystalline solid | masterorganicchemistry.com |

| Handling | Difficult and hazardous due to corrosiveness and fuming | Easier and safer to handle | masterorganicchemistry.com |

| Byproducts | Generates corrosive HBr gas | Succinimide, which is less hazardous | nih.govacgpubs.org |

| Selectivity | Can lead to over-bromination | Often provides higher selectivity for monobromination | nih.gov |

| Reaction Conditions | Typically acidic | Can be used under acidic, neutral, or radical conditions | masterorganicchemistry.comwikipedia.org |

The reactivity and selectivity of NBS in α-bromination reactions can be significantly enhanced and controlled through the use of various catalytic systems. These catalysts can facilitate the reaction through different mechanisms, including promoting enolization or activating the NBS reagent.

Several catalytic systems have been reported for the NBS-mediated α-bromination of ketones. These include:

Acid catalysts: Acids such as p-toluenesulfonic acid (p-TsOH) can be used in catalytic amounts to promote the formation of the enol intermediate, which then reacts with NBS. scirp.org

Solid-supported catalysts: Heterogeneous catalysts like acidic alumina (B75360) (Al₂O₃), silica-supported sodium bicarbonate, and sulfonic acid-functionalized silica (B1680970) have been shown to be effective. nih.gov These catalysts offer the advantage of easy separation from the reaction mixture. acgpubs.org

Lewis acids: Lewis acids such as lithium perchlorate (B79767) (LiClO₄) can act as catalysts in NBS brominations. nih.gov

Ammonium acetate (B1210297) (NH₄OAc): This has been used as a catalyst for the α-bromination of both cyclic and acyclic ketones with NBS. researchgate.netresearchgate.net

The choice of catalyst and solvent system can influence the reaction's efficiency and regioselectivity. For example, the use of acidic Al₂O₃ in methanol has been shown to favor α-bromination of aralkyl ketones, while neutral Al₂O₃ in acetonitrile (B52724) can lead to nuclear bromination on activated aromatic rings. nih.gov

Chemical Reactivity and Transformation Pathways of 2 Bromo 1 Oxolan 3 Yl Ethan 1 One

Nucleophilic Substitution Reactions at the α-Bromine Center

The carbon atom attached to the bromine in 2-Bromo-1-(oxolan-3-yl)ethan-1-one is highly susceptible to attack by nucleophiles. This is due to the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom, which polarizes the C-Br bond and makes the carbon atom electrophilic. The general mechanism involves the displacement of the bromide ion by a nucleophile in a classic SN2 reaction.

Amination Reactions for the Formation of α-Amino Ketones

The reaction of this compound with various amines leads to the formation of the corresponding α-amino ketones, which are important building blocks in medicinal chemistry.

With primary and secondary amines, the reaction proceeds via direct nucleophilic substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the α-carbon, displacing the bromide ion. A subsequent deprotonation step, often facilitated by a mild base or an excess of the amine reactant, yields the final α-amino ketone. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of α-bromo ketones suggests that these reactions would proceed readily.

For the synthesis of primary α-amino ketones, the Gabriel synthesis offers a classic and effective method to avoid over-alkylation, which can be an issue with direct amination using ammonia (B1221849). wikipedia.orgmasterorganicchemistry.comlibretexts.orgorganicchemistrytutor.comorganic-chemistry.org This method involves the use of potassium phthalimide (B116566) as an ammonia surrogate. The phthalimide anion, a bulky and non-nucleophilic species, undergoes an SN2 reaction with the α-bromo ketone. masterorganicchemistry.comorganicchemistrytutor.com The resulting N-substituted phthalimide is then cleaved, typically by treatment with hydrazine (B178648) (the Ing-Manske procedure), to release the desired primary amine. wikipedia.org

| Reaction | Reagents and Conditions | Product Type | General Yield |

| Reaction with Primary/Secondary Amines | Amine (e.g., RNH2, R2NH), Solvent (e.g., THF, CH3CN), Base (e.g., K2CO3, Et3N) | α-Amino Ketone | Generally Good |

| Gabriel Synthesis | 1. Potassium Phthalimide, DMF; 2. Hydrazine hydrate, EtOH, reflux | Primary α-Amino Ketone | Moderate to Good |

Thiolation and Oxygenation Reactions

Thiolation:

Similar to amination, the α-bromine atom can be readily displaced by sulfur nucleophiles, such as thiols and thiourea (B124793). The reaction of this compound with a thiol (R-SH) in the presence of a base would yield the corresponding α-thio ketone. These reactions are typically efficient and proceed under mild conditions.

Oxygenation:

The direct oxygenation of the α-carbon of this compound to introduce a hydroxyl or hydroperoxy group is a less common transformation. However, general methods for the oxidation of the furan (B31954) ring, which is structurally related to the oxolane ring, exist and can sometimes lead to the introduction of oxygen functionalities. For instance, oxidation of furan derivatives can lead to the formation of 1,4-dicarbonyl compounds or other oxygenated products, depending on the oxidant used. researchgate.netnih.gov The application of such methods to this compound would require specific investigation.

Intermolecular and Intramolecular Cyclization Reactions (as a precursor for heterocycles)

The bifunctional nature of this compound, possessing both an electrophilic α-carbon and a carbonyl group, makes it a valuable precursor for the synthesis of various heterocyclic compounds through intermolecular cyclization reactions.

A prominent example is the Hantzsch thiazole (B1198619) synthesis . chemhelpasap.comorganic-chemistry.orgasianpubs.orgnih.govresearchgate.net In this reaction, an α-bromo ketone is treated with a thioamide, such as thiourea, to form a thiazole ring. The reaction proceeds through an initial SN2 reaction where the sulfur of the thioamide displaces the bromide. This is followed by an intramolecular condensation between the nitrogen of the thioamide and the carbonyl carbon of the ketone, and subsequent dehydration to yield the aromatic thiazole ring. chemhelpasap.com While specific examples with this compound are not readily found in the literature, this well-established reaction is expected to be applicable.

| Cyclization Reaction | Reactant | Product Heterocycle | General Conditions |

| Hantzsch Thiazole Synthesis | Thiourea | 2-Amino-4-(oxolan-3-yl)thiazole | Ethanol, Reflux |

Transformations Involving the Carbonyl Functionality

The carbonyl group in this compound can undergo various transformations, most notably reduction to a secondary alcohol.

Reduction to Secondary Alcohols (e.g., 2-Bromo-1-(oxolan-3-yl)ethan-1-ol)

The ketone functionality can be selectively reduced to a secondary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH4). commonorganicchemistry.comrsc.orgchemguide.co.uk This reagent is a source of hydride ions (H-), which act as nucleophiles and attack the electrophilic carbonyl carbon. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The resulting alkoxide intermediate is then protonated by the solvent to yield the alcohol, 2-Bromo-1-(oxolan-3-yl)ethan-1-ol. uni.lu The chemoselectivity of sodium borohydride is a key advantage, as it generally does not reduce the carbon-bromine bond under these conditions.

| Reactant | Reagent | Solvent | Product |

| This compound | Sodium Borohydride (NaBH4) | Methanol or Ethanol | 2-Bromo-1-(oxolan-3-yl)ethan-1-ol |

Oxidation Reactions

The oxidation of the carbonyl group in a ketone is generally not a feasible reaction under standard conditions. However, oxidation of the adjacent α-carbon or other parts of the molecule can occur. For instance, oxidation of the oxolane ring itself is a known process for tetrahydrofuran (B95107) and its derivatives, which can lead to the formation of lactones or other oxidized products under specific catalytic conditions. researchgate.net The application of such oxidative conditions to this compound would likely lead to complex product mixtures and would require careful study to achieve selective transformation.

Condensation Reactions

Condensation reactions of this compound provide effective routes to various heterocyclic systems. These reactions typically involve the reaction of the α-bromoketone with a binucleophilic species, leading to the formation of a new ring system.

One of the most significant condensation reactions for α-bromoketones is the Hantzsch thiazole synthesis. In this reaction, the α-bromoketone reacts with a thiourea or thioamide to form a thiazole ring, a common scaffold in many pharmacologically active molecules. nih.gov The likely mechanism for the reaction of this compound with thiourea would initiate with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the bromine atom. This is followed by an intramolecular cyclization and subsequent dehydration to yield the corresponding 2-amino-4-(oxolan-3-yl)thiazole.

The following table outlines a plausible reaction scheme for the Hantzsch thiazole synthesis with this compound:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Thiourea | 2-Amino-4-(oxolan-3-yl)thiazole | Hantzsch Thiazole Synthesis |

Furthermore, this α-bromoketone can participate in other condensation reactions, such as those with 1,3-dicarbonyl compounds to form substituted furans or with other nucleophiles in multicomponent reactions to build complex molecular architectures. evitachem.com

Rearrangements and Fragmentation Reactions

α-Haloketones like this compound are known to undergo characteristic rearrangement reactions, most notably the Favorskii rearrangement. wikipedia.orgadichemistry.comddugu.ac.inyoutube.comorganic-chemistry.org This rearrangement occurs in the presence of a base, such as a hydroxide (B78521) or alkoxide, and leads to the formation of a carboxylic acid derivative. wikipedia.orgadichemistry.com

The mechanism of the Favorskii rearrangement is generally believed to proceed through a cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.comyoutube.com For this compound, a base would abstract a proton from the α'-carbon (the CH group of the oxolane ring), forming an enolate. This enolate would then undergo intramolecular nucleophilic attack on the carbon bearing the bromine, displacing the bromide ion and forming a strained bicyclic cyclopropanone intermediate. Subsequent attack of a nucleophile (e.g., hydroxide or alkoxide) on the carbonyl carbon of the cyclopropanone leads to the opening of the three-membered ring to form a more stable carbanion, which is then protonated to yield the final carboxylic acid or ester product. adichemistry.comyoutube.com

The regioselectivity of the ring opening is generally governed by the formation of the more stable carbanion. youtube.com In the case of this compound, the structure of the resulting product would depend on which of the two bonds to the former carbonyl carbon is cleaved.

A summary of the expected Favorskii rearrangement is presented below:

| Substrate | Base | Key Intermediate | Potential Product |

| This compound | NaOH | Bicyclic cyclopropanone | (Oxolan-3-yl)acetic acid derivative |

Role as a Versatile Synthetic Building Block

The diverse reactivity of this compound makes it a versatile building block in organic synthesis, particularly for the preparation of heterocyclic compounds and other complex molecules. evitachem.com Its ability to act as a bifunctional electrophile allows for the introduction of the oxolanylmethyl ketone moiety into various molecular frameworks.

This compound serves as a precursor for the synthesis of a wide range of substituted heterocycles, including thiazoles, furans, and potentially other ring systems through condensation and multicomponent reactions. evitachem.comrsc.orgclockss.orgnih.govnih.gov For instance, its reaction with various nucleophiles can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a library of substituted oxolane derivatives.

The application of this compound and similar α-bromoketones extends to the synthesis of medicinally relevant scaffolds. The incorporation of the oxolane ring can influence the pharmacokinetic properties of a molecule, potentially enhancing its solubility or metabolic stability.

The following table highlights the potential of this compound as a synthetic intermediate:

| Reaction Type | Reactant | Resulting Scaffold | Potential Application |

| Hantzsch Synthesis | Thiourea | 2-Aminothiazole | Medicinal Chemistry nih.gov |

| Condensation | 1,3-Dicarbonyls | Substituted Furan | Materials Science, Pharmaceuticals rsc.orgnih.gov |

| Nucleophilic Substitution | Amines, Alcohols | Substituted Ketones | Organic Synthesis evitachem.com |

Mechanistic and Kinetic Investigations of 2 Bromo 1 Oxolan 3 Yl Ethan 1 One Transformations

Elucidation of Reaction Mechanisms (e.g., Nucleophilic Substitution Mechanisms)

The primary reaction pathway for 2-Bromo-1-(oxolan-3-yl)ethan-1-one is nucleophilic substitution at the α-carbon, owing to the presence of a good leaving group (bromide) and the activating effect of the adjacent carbonyl group. The two most probable mechanisms for this transformation are the S(_N)1 and S(_N)2 pathways.

S(_N)2 Mechanism: This is a single-step (concerted) mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. chemguide.co.uk The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Given that the bromine is on a primary carbon (part of the ethanone (B97240) chain), the S(_N)2 mechanism is generally favored, as there is less steric hindrance around the reaction center.

S(_N)1 Mechanism: This is a two-step mechanism that proceeds through a carbocation intermediate. libretexts.org The first and rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation. libretexts.org This is then followed by a rapid attack of the nucleophile on the carbocation. This mechanism is typically favored for tertiary and some secondary halides, and its likelihood for this compound would be low unless stabilized by the reaction conditions or specific structural features.

In addition to direct nucleophilic substitution, reactions of α-halo ketones can also proceed through an enol or enolate intermediate, particularly under acidic or basic conditions, respectively. In an acidic medium, the ketone can tautomerize to its enol form, which can then react with an electrophile. In the presence of a base, the acidic α-proton can be abstracted to form an enolate, which is a potent nucleophile.

The mechanism of action for transformations of 2-bromo-1-(oxolan-2-yl)ethan-1-one, a closely related isomer, is described as primarily involving nucleophilic attack on the electrophilic carbon adjacent to the bromine atom, leading to the formation of new bonds and the elimination of the bromide ion. evitachem.com

Kinetic Studies and Rate Law Determination

For an S(_N)2 reaction , the rate law would be second order, as it depends on the concentration of both the substrate and the nucleophile:

Rate = k [this compound] [Nucleophile]

For an S(_N)1 reaction , the rate law would be first order, depending only on the concentration of the substrate, as the initial ionization is the slow, rate-determining step: libretexts.org

Rate = k [this compound]

To illustrate the expected kinetic data for a hypothetical S(_N)2 reaction of this compound with a nucleophile, such as an amine, a data table could be constructed as follows:

| Experiment | [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 2.0 x 10-4 |

This table presents hypothetical data for illustrative purposes.

Influence of Steric and Electronic Factors from the Oxolane Moiety on Reactivity

The oxolane ring at the 3-position of the ketone is expected to exert both steric and electronic effects on the reactivity of this compound.

Steric Effects: The oxolane ring is a cyclic ether and, while not excessively bulky, it can create some steric hindrance around the carbonyl group and the α-carbon. slideshare.netquora.com This steric bulk could potentially slow down the rate of nucleophilic attack, particularly for larger nucleophiles. The conformation of the five-membered ring will also play a role in the accessibility of the reactive centers.

Electronic Effects: The oxygen atom in the oxolane ring is electronegative and can exert an electron-withdrawing inductive effect (-I effect). This effect can influence the electron density at the carbonyl carbon and the adjacent α-carbon. An electron-withdrawing group can polarize the C-Br bond, making the α-carbon more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity of α-halo ketones is attributed to the inductive effect of the carbonyl group, which increases the electron deficiency at the α-carbon. uni.lu

Stereochemical Control and Chirality in Transformations

The oxolane ring in this compound contains a stereocenter at the 3-position (unless it is a meso compound, which is not specified). If the starting material is enantiomerically pure or enriched, the stereochemistry of the oxolane ring can influence the stereochemical outcome of subsequent reactions.

In an S(_N)2 reaction , the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of configuration at the electrophilic carbon. If the α-carbon were a stereocenter, this would lead to a predictable stereochemical outcome.

In an S(_N)1 reaction , the formation of a planar carbocation intermediate would lead to a loss of stereochemical information, resulting in a racemic mixture of products if the nucleophile can attack from either face with equal probability.

The chiral environment provided by the oxolane ring could potentially direct the approach of the incoming nucleophile, leading to diastereoselectivity in the products. This is a common strategy in asymmetric synthesis, where a chiral auxiliary directs the stereochemical course of a reaction. However, without specific experimental data for this compound, the extent of this stereochemical control remains a matter of speculation.

Theoretical and Computational Chemistry of 2 Bromo 1 Oxolan 3 Yl Ethan 1 One

Quantum Mechanical Studies of Electronic Structure and Bonding

Detailed quantum mechanical studies specifically focused on the electronic structure and bonding of 2-bromo-1-(oxolan-3-yl)ethan-1-one are not extensively available in peer-reviewed literature. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate electron distribution, molecular orbitals (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), and the nature of the chemical bonds within the molecule.

Conformational Analysis and Energy Landscapes of the Oxolane Ring and Ethanone (B97240) Moiety

Specific research detailing the conformational analysis and energy landscapes of the oxolane ring and ethanone moiety of this compound is not readily found in published scientific sources. A comprehensive conformational analysis would be required to identify the most stable geometric arrangements of the molecule, considering the rotational freedom around the single bonds and the puckering of the oxolane ring.

Prediction of Spectroscopic Data (e.g., NMR chemical shifts, IR frequencies)

While computational methods can be employed to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, specific predicted data for this compound is not available in the public domain. These predictions would be instrumental in complementing experimental data for the structural elucidation of the compound.

Molecular Dynamics Simulations and Reaction Pathway Modeling

There is a lack of specific molecular dynamics simulations and reaction pathway modeling studies for this compound in the current body of scientific literature. Such simulations could provide a deeper understanding of the molecule's dynamic behavior and the mechanisms of reactions in which it may participate.

Predicted Collision Cross Section Studies for Gas-Phase Ion Mobility

Predicted Collision Cross Section (CCS) values are available for various adducts of this compound. evitachem.com These values are important for ion mobility spectrometry, a technique used to separate ions in the gas phase based on their size and shape. The predicted CCS values, calculated using the CCSbase, offer a theoretical measure of the ion's rotational cross-sectional area. evitachem.com

The following table summarizes the predicted CCS values for different adducts of this compound. evitachem.com

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 192.98587 | 136.9 |

| [M+Na]+ | 214.96781 | 146.9 |

| [M-H]- | 190.97131 | 143.3 |

| [M+NH4]+ | 210.01241 | 160.1 |

| [M+K]+ | 230.94175 | 138.8 |

| [M+H-H2O]+ | 174.97585 | 137.7 |

| [M+HCOO]- | 236.97679 | 156.5 |

| [M+CH3COO]- | 250.99244 | 178.0 |

| [M+Na-2H]- | 212.95326 | 142.9 |

| [M]+ | 191.97804 | 154.1 |

| [M]- | 191.97914 | 154.1 |

Advanced Analytical Methodologies for Research and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like 2-Bromo-1-(oxolan-3-yl)ethan-1-one. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and stereochemistry.

¹H NMR Spectroscopy: In the proton NMR spectrum, the chemical shifts of the protons are indicative of their electronic environment. For this compound, the methylene (B1212753) protons (CH₂) adjacent to the bromine atom are expected to appear as a singlet at approximately 4.4 ppm. rsc.org The protons on the oxolane ring will exhibit complex multiplets in the region of 1.8 to 4.5 ppm due to their varied chemical and magnetic environments. The proton at the C3 position, being attached to the carbon bearing the keto group, would be significantly downfield shifted.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The carbonyl carbon (C=O) is the most deshielded and is expected to have a characteristic chemical shift in the range of 190-205 ppm. rsc.orglibretexts.org The carbon of the brominated methylene group (-CH₂Br) typically resonates around 30-35 ppm. rsc.org The carbons of the oxolane ring will appear at distinct shifts, generally between 25 and 80 ppm.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed for a more comprehensive assignment. COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity within the oxolane ring. HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| -C(=O)CH ₂Br | ~ 4.4 | Singlet | Alpha-protons adjacent to carbonyl and bromine. rsc.org |

| Oxolane Protons | 1.8 - 4.5 | Multiplets | Complex splitting due to ring structure. |

| ¹³C NMR | |||

| C =O | 190 - 205 | Singlet | Carbonyl carbon. libretexts.org |

| -C H₂Br | 30 - 35 | Singlet | Carbon adjacent to bromine. rsc.org |

| Oxolane Carbons | 25 - 80 | Singlets | Carbons within the tetrahydrofuran (B95107) ring. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy.

Using techniques like Electrospray Ionization (ESI), the compound can be gently ionized. rsc.org For this compound (C₆H₉BrO₂), the monoisotopic mass is calculated to be approximately 191.9786 Da. uni.lu HRMS analysis would yield a measured mass very close to this theoretical value (typically within 5 ppm error), which confirms the molecular formula and rules out other potential compositions. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two major peaks (M+ and M+2) of nearly equal intensity. This technique also serves as a powerful tool for assessing purity, as it can detect trace impurities with different elemental compositions.

Table 2: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₆H₉BrO₂ | |

| Monoisotopic Mass | 191.97859 Da | uni.lu |

| Ionization Technique | Electrospray Ionization (ESI) | rsc.org |

| Key Feature | Characteristic M / M+2 isotopic pattern due to Bromine |

Chromatographic Techniques (e.g., GC-MS, HPLC, TLC) for Reaction Monitoring, Separation, and Quantification

Chromatographic methods are fundamental for monitoring the synthesis of this compound, purifying the product, and quantifying its presence.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction. nih.gov By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), one can visualize the disappearance of the starting material and the appearance of the product spot.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile compounds. nih.gov The compound is first separated from a mixture based on its boiling point and polarity on a GC column and then detected by a mass spectrometer. This method is highly effective for assessing the purity of the final product and identifying any volatile byproducts, such as dibrominated species. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for both the purification and quantification of this compound. auroraprosci.comwaters.com For analysis, a reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is often performed using a UV detector. For purification, preparative HPLC can be employed to isolate the compound in high purity. thno.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrations. youtube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch, which is expected to appear around 1715-1735 cm⁻¹. nih.govlibretexts.org The presence of the electronegative bromine atom alpha to the carbonyl typically shifts this frequency to a higher wavenumber compared to a simple alkyl ketone. Other significant peaks include those for C-H stretching of the alkyl portions (2850-3000 cm⁻¹) and the C-O-C stretching of the ether linkage in the oxolane ring (around 1050-1150 cm⁻¹). The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. researchgate.net It is particularly sensitive to non-polar bonds. The C-Br bond, while polar, can still give a characteristic Raman signal. The C=O stretch is also Raman active. This technique can be especially useful for analyzing samples in aqueous media, where IR is often hindered by strong water absorption.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Technique | Reference |

| Carbonyl | C=O Stretch | 1715 - 1735 | IR, Raman | nih.govlibretexts.org |

| Alkyl | C-H Stretch | 2850 - 3000 | IR, Raman | libretexts.org |

| Ether | C-O-C Stretch | 1050 - 1150 | IR | |

| Bromoalkane | C-Br Stretch | 500 - 600 | IR, Raman |

X-ray Crystallography for Solid-State Structure Elucidation (where applicable to derivatives or related compounds)

While obtaining a single crystal of this compound itself may be challenging, X-ray crystallography of its solid derivatives or closely related α-bromo ketones provides invaluable, definitive information about the three-dimensional structure in the solid state. acs.org

Studies on derivatives of α-bromo ketones reveal important structural features. researchgate.net The technique determines precise bond lengths, bond angles, and torsional angles. For instance, in related structures, the conformation around the C(α)-C(carbonyl) bond is often such that the bromine atom is gauche to the carbonyl oxygen. Furthermore, X-ray analysis elucidates intermolecular interactions that govern the crystal packing, such as hydrogen bonds and halogen bonds (C-Br···O), which can influence the compound's physical properties and reactivity in the solid state. This data is critical for understanding structure-activity relationships and for computational modeling studies.

Applications in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The reactivity of the α-bromo ketone group in 2-Bromo-1-(oxolan-3-yl)ethan-1-one makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds. The electrophilic carbon adjacent to the bromine atom is susceptible to nucleophilic attack, leading to the formation of new carbon-heteroatom bonds and subsequent cyclization reactions. evitachem.com This allows for the construction of various ring systems. For instance, it can react with amines to form aminoketones, which can then be cyclized to produce nitrogen-containing heterocycles. Similarly, reactions with sulfur or oxygen nucleophiles can lead to the formation of sulfur- or oxygen-containing heterocyclic frameworks.

Building Block for Complex Natural Product Synthesis and Analogues

The structural components of this compound are found within the core structures of various natural products. The tetrahydrofuran (B95107) ring, in particular, is a common motif in many biologically active natural products. Consequently, this compound serves as a key building block in the total synthesis of such complex molecules and their analogues. Its bifunctional nature allows for the sequential introduction of different molecular fragments, enabling the construction of intricate and stereochemically rich structures.

Strategic Intermediate in the Production of Agrochemicals

The development of new agrochemicals often involves the synthesis of novel molecular scaffolds with specific biological activities. Brominated intermediates are frequently employed in the production of various agrochemical products. icl-industrialproducts.com The unique combination of the reactive bromo-ketone functionality and the oxolane ring in this compound makes it a strategic intermediate for creating new active ingredients for pesticides, herbicides, and fungicides. The oxolane moiety can influence the compound's solubility, stability, and mode of action.

Utility in Pharmaceutical Intermediate Synthesis

In the pharmaceutical industry, the synthesis of active pharmaceutical ingredients (APIs) often relies on the use of specialized intermediates to construct complex molecular architectures. shreemlifesciences.comevonik.com this compound is a valuable intermediate in medicinal chemistry due to its structural similarity to biologically active compounds. evitachem.com The α-bromo ketone facilitates nucleophilic substitution reactions, enabling the attachment of various functional groups and the construction of diverse molecular libraries for drug discovery programs. The tetrahydrofuran ring can also play a role in the pharmacokinetic properties of the final drug molecule.

Implementation in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single step, minimizing waste and improving atom economy. nih.govresearchgate.net The reactivity of this compound makes it a suitable substrate for such reactions. For example, it can participate in cascade reactions where an initial nucleophilic substitution is followed by an intramolecular cyclization or rearrangement, leading to the rapid assembly of complex heterocyclic systems. mdpi.comnih.gov This approach is particularly valuable for the diversity-oriented synthesis of compound libraries for high-throughput screening.

Future Research Directions and Emerging Challenges

Development of Highly Selective and Sustainable Bromination Methodologies

A significant area of ongoing research is the development of more selective and environmentally friendly methods for bromination. While existing methods for synthesizing α-bromo ketones are effective, they often rely on harsh reagents and can generate stoichiometric amounts of waste. Future research will likely focus on catalytic methods that utilize milder brominating agents, thereby reducing the environmental footprint. The goal is to develop processes that are not only efficient but also adhere to the principles of green chemistry.

Exploration of Novel Reactivity and Catalytic Systems

The reactivity of the α-bromo ketone functionality in 2-Bromo-1-(oxolan-3-yl)ethan-1-one presents numerous opportunities for the development of novel chemical transformations. evitachem.com Researchers are exploring new catalytic systems to control the stereoselectivity of reactions involving this compound, which is crucial for the synthesis of chiral drugs and other biologically active molecules. The discovery of new reaction pathways will expand the synthetic utility of this versatile building block. evitachem.com

Integration into Continuous Flow Chemistry and Automation

The integration of the synthesis of this compound and its subsequent reactions into continuous flow systems is a promising avenue for future development. rsc.org Flow chemistry offers several advantages over traditional batch processing, including improved safety, better reaction control, and the potential for seamless integration with automated purification and analysis. This approach can lead to more efficient and scalable production processes. rsc.org

Advanced Computational Design and Prediction of Novel Transformations

Computational chemistry and molecular modeling are becoming increasingly powerful tools for predicting the reactivity and properties of chemical compounds. In the context of this compound, computational methods can be employed to design new catalysts, predict the outcomes of unknown reactions, and understand complex reaction mechanisms at a molecular level. This in silico approach can accelerate the discovery and optimization of novel synthetic transformations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。